Product packaging for Ertapenem Side Chain Enantiomer 2 HCl(Cat. No.:CAS No. 503607-49-6)

Ertapenem Side Chain Enantiomer 2 HCl

Cat. No.: B601470
CAS No.: 503607-49-6
M. Wt: 302.78 g/mol
InChI Key: DDRIIBZWSJDJQQ-DHTOPLTISA-N
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Description

Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity against a wide array of bacteria. unipv.it Their molecular architecture, characterized by a fused ring system, is inherently complex and presents significant synthetic hurdles. A primary challenge in the manufacturing of carbapenems is the meticulous control of stereochemistry. unipv.it The carbapenem (B1253116) core structure contains multiple stereocenters, and the correct spatial orientation at each of these centers is crucial for the molecule's biological activity. unipv.it Any deviation in this three-dimensional arrangement can lead to a dramatic loss of antibacterial efficacy.

The synthesis of carbapenems, therefore, necessitates highly stereoselective reactions to ensure the desired isomeric form is produced. This often involves the use of chiral starting materials or sophisticated catalytic systems to guide the formation of the correct stereoisomers. The presence of undesired stereoisomers can complicate the purification process and potentially introduce impurities with different pharmacological or toxicological profiles.

Stereochemistry is a fundamental concept in pharmacology, as the biological systems with which drugs interact—such as enzymes and receptors—are themselves chiral. nih.gov This means they can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug molecule. nih.gov Consequently, the two enantiomers of a drug can exhibit markedly different pharmacological activities, potencies, and metabolic pathways. nih.gov

In some instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. nih.gov Therefore, the stereochemical purity of a pharmaceutical intermediate is of utmost importance. Utilizing a stereochemically pure intermediate, such as a single enantiomer, in the synthesis of a drug can streamline the manufacturing process by obviating the need for challenging and often costly chiral separations at later stages. It also ensures the final active pharmaceutical ingredient (API) has the correct stereochemical configuration, which is essential for its intended therapeutic action and for meeting stringent regulatory requirements. unipv.it

Ertapenem (B1671056) Side Chain Enantiomer 2 HCl is a specific chiral intermediate used in the synthesis of the carbapenem antibiotic, Ertapenem. researchgate.net Chemically, it is the hydrochloride salt of 3-[[(2S,4S)-4-mercaptopyrrolidine-2-carbonyl]amino]benzoic acid. researchgate.net This particular enantiomer, with its defined (2S,4S) stereochemistry, is a crucial building block that is coupled with the carbapenem core structure to form the final Ertapenem molecule.

Interactive Data Table: Chemical Properties of Ertapenem Side Chain Enantiomer 2 HCl

PropertyValueSource
Chemical Name 3-[[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride researchgate.net
Molecular Formula C12H15ClN2O3SN/A
CAS Number 503607-49-6
Purity >95%
Appearance White SolidN/A
Application Intermediate in the synthesis of Ertapenem chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

503607-49-6

Molecular Formula

C12H15ClN2O3S

Molecular Weight

302.78 g/mol

IUPAC Name

3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1

InChI Key

DDRIIBZWSJDJQQ-DHTOPLTISA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

Canonical SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl; 

Origin of Product

United States

Systematic Chemical Identity and Stereochemical Definition of Ertapenem Side Chain Enantiomer 2 Hcl

Structural Elucidation and Absolute Configuration Determination

The structural elucidation of Ertapenem (B1671056) Side Chain Enantiomer 2 HCl is primarily established through its synthetic pathway and confirmed by spectroscopic methods. The synthesis of this specific enantiomer often commences from a chiral starting material with a known absolute configuration, such as L-hydroxyproline. patsnap.comgoogle.com This approach ensures the stereochemical integrity of the final product, dictating the (2R,4R) configuration.

The absolute configuration of chiral molecules can be definitively determined using advanced analytical techniques. While specific experimental data for this particular compound is not extensively published in open literature, the standard methods for such determination include X-ray crystallography and vibrational circular dichroism (VCD) spectroscopy. nih.gov X-ray crystallography provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, can also be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations. nih.gov

Differentiation and Relationship to Other Ertapenem Side Chain Isomers

Ertapenem Side Chain Enantiomer 2 HCl is one of four possible stereoisomers of the 3-((4-mercaptopyrrolidin-2-yl)carboxamido)benzoic acid side chain. The stereoisomers are defined by the configuration at the two chiral centers (C-2 and C-4) of the pyrrolidine (B122466) ring.

The other key enantiomer is Ertapenem Side Chain Enantiomer 1, which has the (2S,4S) configuration. allmpus.com The diastereomers would have the (2R,4S) and (2S,4R) configurations. Each of these isomers will exhibit different three-dimensional structures and, consequently, may have different biological activities and interactions with other chiral molecules.

The parent compound of this compound is 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid. nih.gov The hydrochloride salt is formed by the reaction of this free acid with hydrochloric acid.

Isomer Stereochemical Configuration Relationship to Enantiomer 2
Ertapenem Side Chain Enantiomer 2(2R,4R)-
Ertapenem Side Chain Enantiomer 1(2S,4S)Enantiomer allmpus.com
Diastereomer 1(2R,4S)Diastereomer
Diastereomer 2(2S,4R)Diastereomer

Impact of Salt Form (2 HCl) on Chemical Behavior and Handling

The formation of a hydrochloride salt significantly influences the physicochemical properties of the Ertapenem side chain, which is a common strategy in pharmaceutical development to enhance stability and modify solubility. nih.govbjcardio.co.uk

The hydrochloride salt of a weakly basic compound, such as the pyrrolidine nitrogen in the side chain, generally exhibits improved aqueous solubility compared to the free base. bjcardio.co.uk This can be advantageous in synthetic processes that are conducted in aqueous or polar solvent systems.

Furthermore, the salt form typically has a higher melting point and is a crystalline solid, which can facilitate easier handling, purification, and storage compared to the free base, which may be an oil or a low-melting solid. The crystalline nature of the salt can also lead to improved chemical stability by reducing the mobility of the molecules and protecting them from degradation. nih.gov

However, it is important to consider the potential for disproportionation, where the salt reverts to the free base and hydrochloric acid, particularly in the presence of moisture or basic excipients. researchgate.net This phenomenon can impact the stability and performance of the intermediate. The hygroscopicity, or the tendency to absorb moisture from the air, of the hydrochloride salt is another critical parameter that must be controlled during storage and handling to prevent degradation. nih.gov

Advanced Synthetic Methodologies for Ertapenem Side Chain Enantiomer 2 Hcl

Stereoselective Synthesis Strategies

Achieving the correct stereoisomer of the Ertapenem (B1671056) side chain is paramount for its function. The pyrrolidine (B122466) ring contains two chiral centers, at the C2 and C4 positions, which must have a specific (2S, 4S) configuration. Synthetic strategies are therefore heavily focused on methods that can establish or preserve this stereochemistry.

The most prevalent asymmetric synthesis approach for the Ertapenem side chain is the chiral pool synthesis . This strategy utilizes a readily available and enantiomerically pure starting material that already contains one or more of the required chiral centers.

In this case, the synthesis almost universally begins with (2S, 4R)-4-hydroxy-L-proline, a naturally occurring amino acid derivative. researchgate.netgoogle.com This starting material provides the correct (S) configuration at the C2 position and a hydroxyl group at the C4 position with a defined (R) stereochemistry. researchgate.net The synthetic challenge is then reduced to inverting the stereocenter at the C4 position from (R) to (S) during the introduction of the thiol group. This approach is advantageous due to the low cost and high enantiomeric purity of the starting material. researchgate.net

Alternative asymmetric approaches, while less common for this specific target, involve the creation of chiral centers from achiral starting materials using chiral auxiliaries, reagents, or catalysts. nih.gov

Given the use of a chiral starting material, subsequent reactions must proceed with high diastereoselectivity to ensure the formation of the desired (2S, 4S) diastereomer over other possibilities like the (2S, 4R) isomer.

A critical diastereoselective step is the conversion of the C4 hydroxyl group to the required thiol group. This is typically achieved via a two-step process involving:

Activation of the Hydroxyl Group : The hydroxyl group of the N-protected 4-hydroxy-L-proline is activated by converting it into a good leaving group, commonly a mesylate or tosylate. researchgate.net

Nucleophilic Substitution : The activated leaving group is then displaced by a sulfur nucleophile, such as potassium thioacetate. researchgate.net This reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism, which results in a complete inversion of stereochemistry at the C4 carbon.

This SN2 pathway ensures that the starting (4R)-hydroxyl configuration is converted to the desired (4S)-thioacetate configuration with high fidelity. The subsequent hydrolysis of the thioacetate under basic conditions yields the free thiol without affecting the newly established stereocenter. researchgate.net

Enantioselective catalysis represents a more advanced, though less commercially established, strategy for synthesizing chiral building blocks like the Ertapenem side chain. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

While the chiral pool approach is dominant, research into enzyme-catalyzed reactions offers potential pathways. Biocatalysis, for instance, could be employed for highly selective transformations. Enzymes such as hydrolases could be used for the stereoselective hydrolysis of a racemic ester intermediate, a form of kinetic resolution. More advanced enzyme engineering, particularly involving cytochrome P450 variants, has shown success in other complex intermolecular reactions like aziridination with high enantioselectivity (up to 99% enantiomeric excess), demonstrating the potential of biocatalysts to control stereochemistry in complex molecule synthesis. nih.gov

For the Ertapenem side chain, a hypothetical enantioselective catalytic approach could involve the asymmetric hydrogenation of a pyrroline precursor or a catalytic asymmetric C-H functionalization to install the required groups onto the heterocyclic ring with the correct stereochemistry.

Design and Optimization of Key Reaction Steps

The efficiency and success of the synthesis depend on the careful design and optimization of crucial reaction steps, particularly those that establish and maintain the correct stereochemistry.

Chiral induction in the synthesis of the Ertapenem side chain is primarily substrate-controlled, originating from the inherent chirality of the L-hydroxyproline starting material. The rigid five-membered ring structure of the proline derivative plays a crucial role in directing the stereochemical outcome of subsequent reactions.

Table 1: Factors Influencing Stereochemical Control in SN2 Inversion

Factor Description Impact on Optimization
Leaving Group The efficiency of the displacement depends on the ability of the group at C4 to depart. Mesylates and tosylates are excellent leaving groups. Choice of sulfonyl chloride (e.g., methanesulfonyl chloride) and reaction conditions (temperature, base) must be optimized to ensure complete conversion without side reactions. researchgate.net
Nucleophile The choice of sulfur nucleophile affects reaction rate and selectivity. Thioacetate is commonly used. The concentration and reactivity of the nucleophile are controlled to prevent side reactions like elimination.

| Solvent | Polar aprotic solvents (e.g., DMF) are typically used to solvate the cation of the nucleophilic salt while leaving the anion reactive for SN2 attack. | Solvent choice is critical to facilitate the desired reaction pathway and suppress competing reactions. |

A pivotal step in the synthesis is the formation of the amide bond between the C2 carboxylic acid of the pyrrolidine ring and the amino group of a protected m-aminobenzoic acid derivative (e.g., p-nitrobenzyl m-aminobenzoate). researchgate.net This coupling reaction must be efficient and proceed without racemization of the C2 chiral center.

The carboxylic acid is typically activated to facilitate the reaction with the relatively weak nucleophilicity of the aromatic amine. A common method is the formation of a mixed anhydride. researchgate.net

Reaction Pathway:

The N-protected (2S, 4S)-4-thioacetyl-pyrrolidine-2-carboxylic acid is treated with a chloroformate, such as isopropanyl chloroformate, in the presence of a base. researchgate.net This forms a highly reactive mixed anhydride at the C2 carboxyl group.

The m-aminobenzoic acid derivative is then added, and its amino group attacks the activated carbonyl carbon of the mixed anhydride, forming the desired amide bond and releasing the carbonate byproduct.

Table 2: Optimization of Amide Coupling Reaction

Parameter Condition Purpose
Activating Agent Isopropanyl chloroformate, methanesulfonyl chloride researchgate.net To create a highly electrophilic carbonyl carbon for efficient acylation.
Base Tertiary amines (e.g., triethylamine) To neutralize the acid generated during the reaction and facilitate anhydride formation.
Temperature Low temperatures (-15°C to 0°C) To prevent racemization of the C2 stereocenter and minimize side reactions. google.com

| Protecting Groups | N-protection (e.g., p-nitrobenzyl chloroformate) on the proline nitrogen and ester protection on the benzoic acid carboxyl. researchgate.netpatsnap.com | To prevent unwanted side reactions at these functional groups during the coupling step. |

This carefully controlled coupling reaction yields the complete, protected Ertapenem side chain, which is then deprotected and condensed with the carbapenem (B1253116) core to form the final antibiotic. researchgate.netunipv.it

Protecting Group Chemistry and Deprotection Strategies

The successful synthesis of Ertapenem Side Chain Enantiomer 2 HCl hinges on the strategic use of protecting groups to mask reactive functional moieties and prevent unwanted side reactions. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease and selectivity of their removal.

For the carboxylic acid functionality, the p-nitrobenzyl (PNB) group is a commonly employed protecting group. The PNB ester is advantageous due to its stability during the preceding synthetic steps and its susceptibility to cleavage under specific and mild conditions. The primary deprotection strategy for the PNB group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The efficiency of the hydrogenolysis reaction is influenced by several factors, including the choice of solvent, catalyst loading, hydrogen pressure, and temperature. A patent describing the synthesis of a related Ertapenem side chain highlights a process where a p-nitrobenzyl-protected intermediate is dissolved in a solvent such as tetrahydrofuran (THF) and subjected to hydrogenation at 30-40°C and a pressure of 1.0 MPa in the presence of a 5% Pd/C catalyst. google.com

The deprotection step is a critical juncture in the synthesis, as incomplete removal of the protecting groups can lead to impurities that are difficult to separate from the final product. Conversely, harsh deprotection conditions can lead to degradation of the desired product. Therefore, the optimization of deprotection strategies is paramount for achieving high purity and yield.

Process Development for Scalable Production

The transition from a laboratory-scale synthesis to a robust and efficient industrial-scale production process for this compound requires meticulous process development and optimization. This involves identifying critical process parameters, optimizing reaction conditions, and implementing strategies to minimize by-product formation.

Identification of Critical Process Parameters in Side Chain Synthesis

For the scalable synthesis of this compound, several critical process parameters (CPPs) must be carefully controlled to ensure consistent product quality and yield. These parameters can significantly impact the stereochemical purity and impurity profile of the final product.

Parameter Typical Range/Value Impact on Quality Attributes
Temperature-5°C to 40°CAffects reaction rate, selectivity, and by-product formation. Lower temperatures are often favored for stereocontrol.
pH2-7Influences the stability of intermediates and the final product. pH adjustment is often necessary during work-up procedures.
Hydrogen Pressure1.0 - 2.5 MPaCritical for the efficiency of the catalytic hydrogenolysis (deprotection) step.
Catalyst Loading5-10% w/wImpacts the rate and completeness of the deprotection reaction.
Reaction Time1 - 10 hoursMonitoring reaction progress is crucial to determine the optimal time for quenching the reaction to maximize yield and minimize degradation.

Note: The typical ranges are compiled from various sources describing the synthesis of Ertapenem and its intermediates and may vary depending on the specific process.

Control over these parameters is essential for ensuring the desired stereoisomer is produced with high fidelity. The synthesis of the pyrrolidine ring, a core component of the side chain, often starts from chiral precursors like (2S,4R)-4-hydroxyproline to establish the correct stereochemistry early in the synthetic sequence. nih.gov

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The optimization of reaction conditions is a continuous effort in the process development of this compound to maximize yield and maintain high stereochemical purity. This involves a systematic study of the interplay between various reaction parameters.

For instance, in the catalytic hydrogenolysis step for the removal of the PNB protecting group, the choice of catalyst and solvent system is critical. A patent for a related process describes the use of a 5% palladium on carbon catalyst in tetrahydrofuran. google.com The temperature is maintained between 30-40°C, and the hydrogen pressure is set to 1.0 MPa. google.com These conditions are chosen to ensure efficient deprotection while minimizing the risk of side reactions or degradation of the product.

The stereochemical integrity of the chiral centers in the pyrrolidine ring must be maintained throughout the synthesis. This is achieved by employing stereoselective reactions and carefully controlling reaction conditions such as temperature and the choice of reagents. For example, lower reaction temperatures are often employed to enhance stereoselectivity.

Strategies for Minimizing By-Product Formation and Impurity Generation

One of the significant process-related impurities is the disulfide of the Ertapenem side chain, which is formed by the oxidation of the thiol group. unipv.it The formation of this impurity can be mitigated by carrying out the reaction under an inert atmosphere and by using antioxidants or specific reagents that limit oxidation. unipv.it

Another identified in-process impurity is proline meta-aminobenzoic acid (proMABA). unipv.it The presence of such impurities necessitates robust analytical methods to monitor their levels throughout the process. Control strategies for these impurities include optimizing the reaction conditions to disfavor their formation and implementing efficient purification techniques, such as crystallization or chromatography, to remove them from the final product.

General strategies for impurity control in the production of Ertapenem and its intermediates include:

Ensuring the high purity of starting materials: The quality of the raw materials has a direct impact on the purity of the final product.

Optimization of the production process: This includes fine-tuning reaction conditions like temperature, pH, and reaction time to minimize the formation of impurities.

In-process quality control testing: Regular monitoring of the reaction mixture allows for timely adjustments to be made to keep impurity levels within acceptable limits.

By implementing these strategies, manufacturers can ensure the production of high-quality this compound that meets the stringent requirements for use in the synthesis of the final active pharmaceutical ingredient.

Sophisticated Analytical Characterization of Ertapenem Side Chain Enantiomer 2 Hcl

Enantiomeric Separation and Purity Assessment

The presence of stereogenic centers in Ertapenem (B1671056) Side Chain Enantiomer 2 HCl necessitates the use of advanced chiral separation techniques to resolve and quantify the individual enantiomers, thereby ensuring the stereochemical purity of the active pharmaceutical ingredient (API).

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective analysis of pharmaceutical compounds. chromatographyonline.comnih.gov The development of a robust chiral HPLC method for Ertapenem Side Chain Enantiomer 2 HCl involves a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for the resolution of a wide range of chiral molecules due to their broad applicability and versatility. mdpi.com For a compound like this compound, which possesses both acidic (carboxylic acid) and basic (pyrrolidine nitrogen) functional groups, as well as a thiol group, the selection of the mobile phase is critical. A typical screening approach would involve both normal-phase and reversed-phase conditions.

In a normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly employed. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

A reversed-phase approach would utilize an aqueous buffer system with an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and, consequently, its retention and enantioselectivity.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution Order Enantiomer 1, followed by Enantiomer 2

This table presents a hypothetical but representative set of conditions for a chiral HPLC method. Actual parameters would be determined through rigorous method development and validation.

The validation of the developed method would include assessments of specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for routine quality control.

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. mdpi.comsphinxsai.comnih.gov The use of supercritical carbon dioxide as the primary mobile phase component, modified with a small amount of an organic solvent (e.g., methanol, ethanol), results in low viscosity and high diffusivity, contributing to rapid separations. researchgate.net

Similar to chiral HPLC, method development in chiral SFC involves screening a library of CSPs. Polysaccharide-based columns are also widely used in SFC. mdpi.com The choice of co-solvent and any additives plays a crucial role in achieving enantiomeric resolution. For this compound, a polar co-solvent like methanol is often a good starting point.

Table 2: Illustrative Chiral SFC Method Parameters for this compound

ParameterCondition
Column Chiralcel® OJ-H (150 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

This table provides an example of typical SFC conditions. The optimal parameters would be established during method development.

The high throughput of SFC makes it particularly suitable for screening large numbers of samples during process development and for in-process controls. researchgate.net

Application of Other Chiral Analytical Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species and is well-suited for the chiral analysis of compounds like this compound. mdpi.comnih.gov In chiral CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. sci-hub.boxspringernature.com

The separation principle relies on the differential migration of these diastereomeric complexes in an electric field. Method development involves optimizing the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. For a compound with both acidic and basic moieties, the pH of the background electrolyte is a critical parameter affecting both the charge of the analyte and the complexation with the chiral selector.

Advanced Spectroscopic and Spectrometric Characterization for Stereochemical and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of chiral molecules. While standard 1H and 13C NMR can confirm the connectivity of the atoms, advanced NMR techniques are required to assign the absolute configuration.

For this compound, which has the IUPAC name 3-[[[(2R,4R)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic acid hydrochloride, the key stereocenters are at the 2 and 4 positions of the pyrrolidine (B122466) ring. nih.gov The (2R,4R) configuration can be confirmed using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments provide information about the spatial proximity of protons, allowing for the determination of their relative stereochemistry.

In cases where the absolute configuration needs to be determined without reference to a known standard, chiral derivatizing agents (CDAs) can be employed. The reaction of the chiral analyte with a CDA forms diastereomers that will exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration of the original enantiomer.

Table 3: Representative ¹H NMR Chemical Shifts for the Pyrrolidine Moiety of Ertapenem Side Chain Enantiomer 2

ProtonRepresentative Chemical Shift (ppm)Multiplicity
H-2~4.5t
H-3α~2.2m
H-3β~2.5m
H-4~3.8m
H-5α~3.4dd
H-5β~3.6dd
SH~1.9d

This table shows expected chemical shift ranges and multiplicities based on the analysis of similar pyrrolidine structures. Actual values would be determined from the experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of a molecule. For this compound (C₁₂H₁₄N₂O₃S·HCl), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass with the calculated theoretical mass. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both structural confirmation and impurity profiling. nih.govnih.govresearchgate.net In an LC-MS/MS experiment, the parent ion of the analyte is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure.

For impurity profiling, LC-MS/MS can be used to detect and identify known and unknown impurities that may be present in the sample. veeprho.com This is critical for ensuring the quality and safety of the final drug product. The high sensitivity and selectivity of LC-MS/MS allow for the detection of impurities at very low levels.

Table 4: Predicted Key MS/MS Fragments for Ertapenem Side Chain Enantiomer 2

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure
267.08 [M+H]⁺249.07[M+H - H₂O]⁺
267.08 [M+H]⁺148.06[C₈H₈NO₂]⁺ (m-aminobenzoic acid moiety)
267.08 [M+H]⁺120.08[C₅H₈NS]⁺ (pyrrolidine-thiol fragment)

This table presents predicted fragmentation patterns based on the chemical structure. The actual fragmentation would be confirmed experimentally.

X-ray Crystallography for Definitive Absolute Configuration Determination

The unequivocal determination of the absolute configuration of a chiral molecule is a critical aspect of pharmaceutical development and quality control. For "this compound," which possesses stereogenic centers, single-crystal X-ray diffraction (XRD) stands as the gold standard for assigning the absolute stereochemistry. nih.goved.ac.uk This non-empirical method provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and their spatial arrangement.

The process involves growing a high-quality single crystal of the compound. For light-atom molecules like the ertapenem side chain, the determination of absolute configuration can be challenging due to the weak anomalous scattering effects. researchgate.net In such cases, the Bijvoet method is employed, which relies on the measurement of intensity differences between Friedel pairs (reflections hkl and -h-k-l). nih.gov The presence of a heavier atom, such as the chlorine in the hydrochloride salt or the sulfur atom in the pyrrolidine ring, can enhance the anomalous scattering signal, facilitating a more reliable determination. researchgate.net

Alternatively, co-crystallization with a chiral reference of a known absolute configuration can be utilized. nih.gov The Flack parameter is a crucial value derived from the X-ray diffraction data that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms the assignment with high confidence. nih.gov

Table 1: Representative Crystallographic Data for a Chiral Pyrrolidine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123
b (Å)10.456
c (Å)15.789
α, β, γ (°)90
Flack Parameter0.02(4)
Note: This table presents representative data for a chiral pyrrolidine derivative to illustrate the type of information obtained from an X-ray crystallographic study. Actual values for "this compound" would require experimental determination.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for obtaining a unique structural fingerprint of "this compound." These techniques probe the vibrational modes of a molecule, which are sensitive to its chemical structure, functional groups, and conformation. youtube.comfrontiersin.org

FT-IR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions within the molecule. Key functional groups present in the ertapenem side chain, such as the carboxylic acid (O-H and C=O stretching), amide (N-H stretching and C=O stretching - Amide I band), and the pyrrolidine ring (C-N and C-H vibrations), will exhibit characteristic absorption bands.

Raman Spectroscopy , on the other hand, measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR. youtube.com For the ertapenem side chain, Raman spectroscopy can be effective in characterizing the C-S bond of the mercapto group and the aromatic ring vibrations of the benzoic acid moiety.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile that can be used for identification, purity assessment, and conformity testing. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)Weak
Carboxylic AcidC=O stretch1720-17001720-1700
AmideN-H stretch3400-32003400-3200
AmideC=O stretch (Amide I)1680-16301680-1630
Aromatic RingC=C stretch1600, 14751600, 1475
Pyrrolidine RingC-N stretch1250-10201250-1020
Mercapto GroupS-H stretch2600-2550 (weak)2600-2550 (strong)
Note: These are predicted frequency ranges based on known data for similar functional groups. nih.govberkeley.edu Precise values for the specific compound require experimental measurement.

Implementation of Process Analytical Technology (PAT) for Real-time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. The synthesis of a chiral molecule like "this compound" can greatly benefit from the implementation of PAT.

In-line and On-line Spectroscopic Methods for Reaction Progress and Purity Control

The asymmetric synthesis of the ertapenem side chain involves several reaction steps where real-time monitoring can ensure optimal conditions and prevent deviations. rsc.orgnih.gov In-line and on-line spectroscopic techniques can be integrated directly into the reaction vessel or a bypass loop to provide continuous data on reaction progress and the formation of impurities.

In-line FT-IR and Raman probes can monitor the concentration of reactants, intermediates, and the final product by tracking the changes in their characteristic vibrational bands. This allows for precise determination of reaction endpoints, reducing cycle times and improving process efficiency.

Near-infrared (NIR) spectroscopy is another powerful PAT tool that can be used for non-invasive monitoring of chemical composition and physical properties in real-time.

Automated Chromatographic Monitoring of Enantiomeric Excess

Ensuring the correct enantiomeric excess (e.e.) is paramount for chiral pharmaceuticals. acs.org Automated on-line or at-line High-Performance Liquid Chromatography (HPLC) systems equipped with chiral stationary phases can be employed for the real-time monitoring of the enantiomeric purity of "this compound" during its synthesis and purification. nih.gov

This automated monitoring allows for immediate feedback on the performance of the asymmetric synthesis or crystallization process. nih.gov Any deviation from the desired enantiomeric excess can be detected early, enabling prompt corrective actions. Other techniques like Raman Optical Activity (ROA) are also emerging as powerful at-line methods for determining enantiomeric excess in real-time. chemrxiv.org

Table 3: Comparison of PAT Methods for Enantiomeric Excess Monitoring

TechniqueModeAdvantagesDisadvantages
Chiral HPLCOn-line/At-lineHigh accuracy and precision, well-establishedRequires solvent, potential for column degradation
PolarimetryIn-line/On-lineNon-destructive, fastLess sensitive at low concentrations, matrix effects
Raman Optical ActivityAt-lineHigh specificity, no derivatization neededNewer technology, higher initial cost
Molecular Rotational ResonanceAt-lineHigh chemical specificity, can determine absolute configurationRequires sample to be in the gas phase

Data Analytics and Chemometrics in Process Control

The large datasets generated by PAT instruments require sophisticated data analysis tools to extract meaningful information. Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a crucial role in PAT. nih.gov

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are used to:

Build predictive models that correlate spectroscopic data with critical quality attributes like purity and enantiomeric excess. acs.org

Develop process control strategies to maintain the process within the desired operating space.

Enable real-time release testing, where the decision to release a batch is based on in-process data rather than on end-product testing alone.

By integrating these advanced analytical characterization and process control strategies, the manufacturing of "this compound" can be optimized to consistently produce a high-quality intermediate that meets all regulatory requirements.

Role and Significance of Ertapenem Side Chain Enantiomer 2 Hcl in Pharmaceutical Chemistry

Function as a Key Chiral Intermediate in Ertapenem (B1671056) Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of Ertapenem, a complex carbapenem (B1253116) antibiotic, involves a multi-step process where the precise three-dimensional arrangement of atoms is crucial for its therapeutic activity. Ertapenem Side Chain Enantiomer 2 HCl serves as a vital chiral intermediate in this synthetic pathway. labshake.comindiamart.com Chiral intermediates are essential in modern pharmaceutical synthesis as they introduce the necessary stereochemistry into the final drug molecule. The majority of new drugs are chiral, and their pharmacological effects are often dependent on a specific enantiomeric form. pharmtech.com

Classification and Management as a Process-Related Impurity

In pharmaceutical manufacturing, impurities are substances that are present in the final drug product but are not the desired API. They can arise from various sources, including the starting materials, intermediates, and degradation products. veeprho.com this compound, while a key intermediate, can also be present as a process-related impurity in the final Ertapenem API if it is not completely consumed during the synthesis or is formed as a byproduct.

Origin and Formation Mechanisms of the Enantiomeric Impurity

The presence of this compound as an impurity can originate from several sources during the manufacturing process. Incomplete reaction during the coupling of the side chain to the carbapenem core can lead to residual amounts of the intermediate in the reaction mixture. Furthermore, if the synthesis of the side chain itself is not perfectly stereoselective, the undesired enantiomer (Enantiomer 1) could also be present. However, the focus here is on Enantiomer 2 persisting as an unreacted starting material.

The formation of this enantiomeric impurity is directly linked to the synthetic route employed for Ertapenem. The process involves the reaction of a thiol group on the side chain with the carbapenem nucleus. nih.gov The efficiency of this reaction is critical in minimizing the level of unreacted side chain. Factors such as reaction temperature, pH, and the purity of the starting materials can all influence the completeness of the reaction and, consequently, the level of this impurity.

Impurity Profiling and Control Strategies in Final Product Manufacturing

Regulatory agencies worldwide require stringent control of impurities in pharmaceutical products to ensure their safety and efficacy. usp.org Therefore, comprehensive impurity profiling is a critical aspect of Ertapenem manufacturing. This involves the use of sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify any impurities present in the final API. veeprho.comoup.comx-mol.net

Control strategies for this compound as an impurity focus on optimizing the manufacturing process to minimize its formation and carryover. This includes:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to drive the coupling reaction to completion.

Purification of Intermediates: Ensuring the high purity of the carbapenem core and the side chain intermediate before the coupling step.

Downstream Purification: Implementing effective purification steps, such as crystallization and chromatography, after the synthesis to remove any unreacted intermediates and other impurities from the final API. nih.gov

The acceptance criteria for this and other impurities are defined by pharmacopoeial monographs and regulatory guidelines. edqm.eu

Utility as a Reference Standard in Quality Control and Analytical Method Validation

A well-characterized reference standard is a critical tool in pharmaceutical quality control. This compound is utilized as a reference standard for the accurate identification and quantification of this specific impurity in batches of Ertapenem API. axios-research.comaxios-research.comaxios-research.com

Traceability and Compliance with Pharmacopoeial Standards (e.g., USP, EP)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. usp.orgedqm.eu These standards include tests for purity and define acceptable limits for specific impurities. The use of a certified reference standard for this compound allows pharmaceutical manufacturers to demonstrate compliance with these regulatory requirements. axios-research.com

The reference standard itself must be of high purity and thoroughly characterized to ensure its suitability. This characterization includes confirmation of its chemical structure and assessment of its purity using various analytical techniques. This ensures that the reference standard is traceable to primary standards and can be reliably used for quantitative analysis. synzeal.com

Application in Method Development and Validation for Ertapenem and Related Substances

The development and validation of analytical methods are essential to ensure that the methods used for quality control are accurate, precise, and reliable. jst.org.injaper.in this compound as a reference standard is crucial in this process. axios-research.comclearsynth.com

During method development, the reference standard is used to:

Optimize Chromatographic Conditions: To ensure that the analytical method can effectively separate the impurity from the main API and other potential impurities. oup.com

Establish Specificity: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present. oup.com

In method validation, the reference standard is used to determine key performance characteristics of the analytical method, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. jst.org.in

Accuracy: The closeness of the test results obtained by the method to the true value. japer.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. oup.comjst.org.in

Below is an interactive data table summarizing the applications of this compound in analytical method validation.

Validation Parameter Role of this compound Reference Standard
Specificity Used to confirm the method's ability to separate the enantiomer from the Ertapenem API and other related substances.
Linearity A series of dilutions of the reference standard are prepared to establish the method's linear response range.
Accuracy Known amounts of the reference standard are spiked into samples of the Ertapenem API to determine the recovery percentage.
Precision Replicate analyses of a sample containing a known concentration of the reference standard are performed to assess the method's variability.
LOD & LOQ The reference standard is used to determine the lowest concentration at which the impurity can be reliably detected and quantified.

Broader Implications for Stereochemical Control in β-Lactam Chemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the efficacy and safety of many pharmaceutical compounds. In the realm of β-lactam antibiotics, a class that includes penicillins, cephalosporins, and carbapenems, the stereochemical configuration is paramount to their antibacterial activity. nih.govresearchgate.net These antibiotics function by mimicking the D-alanine-D-alanine motif of peptidoglycan precursors, thereby inhibiting the bacterial cell wall synthesis enzymes, known as penicillin-binding proteins (PBPs). nih.gov This mechanism is highly dependent on a specific spatial orientation that allows the drug molecule to fit perfectly into the active site of the target enzyme. Any deviation from the required stereochemistry can lead to a significant loss of or complete inactivation of the drug's therapeutic effect. researchgate.netankara.edu.tr

The synthesis of complex molecules like Ertapenem, a broad-spectrum carbapenem antibiotic, presents significant challenges in controlling stereochemistry. unipv.itnih.gov Ertapenem possesses multiple chiral centers, and its synthesis requires a sequence of stereoselective reactions to produce the desired isomer. researchgate.netresearchgate.net The side chain of Ertapenem, which is crucial for its spectrum of activity and pharmacokinetic profile, is typically derived from a chiral starting material, trans-4-hydroxy-L-proline. researchgate.netresearchgate.net The manufacturing process must rigorously control the stereochemical integrity at each step to ensure that the final active pharmaceutical ingredient (API) has the correct configuration.

The existence of "this compound" highlights the practical challenges of stereochemical control in pharmaceutical manufacturing. This compound is an enantiomer of the desired side chain precursor, meaning it is its non-superimposable mirror image. ankara.edu.trnih.gov In the context of Ertapenem synthesis, it is considered a stereoisomeric impurity that can arise if the synthetic pathway lacks complete stereoselectivity. The control and monitoring of such impurities are vital aspects of quality control in drug manufacturing to ensure the purity and consistency of the final product.

The presence of an undesired enantiomer underscores the broader importance of developing and implementing robust asymmetric synthesis and purification methods in β-lactam chemistry. The goal is to maximize the yield of the therapeutically active stereoisomer while minimizing the formation of inactive or potentially harmful ones. acs.org Research in carbapenem biosynthesis has revealed nature's own solutions to stereochemical control. For instance, the enzyme CarC mediates a critical stereoinversion step at the C5 position of the carbapenam core, converting it to the correct configuration required for antibiotic activity. nih.govnih.gov This enzymatic transformation showcases a highly efficient and specific method of stereochemical control that synthetic chemists often aim to replicate.

Ultimately, the challenge posed by stereoisomers such as this compound drives innovation in synthetic organic chemistry. It fuels the development of more efficient stereoselective catalysts, chiral starting materials, and advanced purification techniques. These advancements not only benefit the production of Ertapenem but also contribute to the broader field of pharmaceutical chemistry, enabling the synthesis of other complex, chiral drugs with greater precision and efficiency. acs.orgmdpi.com

Table 1: Comparison of Ertapenem Side Chain Stereoisomers

FeatureErtapenem Side Chain (Active Precursor)This compound
Synonym 3-(((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid)3-(((2R,4R)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl)
CAS Number Data not specified in provided results503607-49-6 axios-research.com
Molecular Formula C12H14N2O3SC12H14N2O3S · HCl axios-research.com
Stereochemistry (2S, 4S)(2R, 4R) nih.gov
Role in Synthesis Key intermediate for coupling with carbapenem core researchgate.netStereoisomeric impurity

Future Directions in Research and Development

Novel Synthetic Approaches for Enhanced Enantioselectivity and Sustainability

The industrial synthesis of Ertapenem's side chain has traditionally relied on chiral pool approaches, starting from materials like 4-hydroxy-L-proline. researchgate.net However, future research is increasingly directed towards methods that offer higher enantioselectivity and are rooted in the principles of green chemistry. The goal is to develop processes that are not only efficient in producing the desired (2S,4S) isomer but also minimize waste and the use of hazardous reagents.

Key areas of research include:

Asymmetric Catalysis : The development of catalytic systems that can directly generate the desired chiral pyrrolidine (B122466) scaffold with high enantiomeric excess (e.e.) is a primary goal. This includes the exploration of transition-metal catalysts (e.g., those based on rhodium or iridium) paired with novel chiral ligands for asymmetric hydrogenations or C-H insertion reactions. nih.gov Organocatalysis, using small chiral organic molecules like proline derivatives, also presents a powerful strategy for stereoselectively forming the pyrrolidine ring, avoiding the use of expensive and toxic metals. mdpi.com

Biocatalysis : The use of enzymes for kinetic resolution or asymmetric transformations offers high selectivity under mild, environmentally benign conditions. Research into novel hydrolases, transaminases, or other enzymes that can selectively process intermediates leading to the (2S,4S) side chain, while leaving the precursor to the (2R,4R) enantiomer untouched (or vice versa), could provide highly efficient and sustainable manufacturing routes.

Process Optimization and Green Chemistry : Future synthetic strategies will focus on improving atom economy, reducing the number of synthetic steps, and replacing hazardous solvents and reagents. chiralpedia.com This involves designing "clip-cycle" type reactions where molecular fragments are efficiently joined and cyclized in a controlled stereochemical fashion, potentially catalyzed by chiral phosphoric acids. whiterose.ac.uk

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Approach Potential Advantages Research Focus
Asymmetric Catalysis High enantioselectivity, potential for high throughput, reduced reliance on chiral pool. nih.gov Development of novel chiral ligands and organocatalysts. mdpi.com
Biocatalysis High specificity, mild reaction conditions (aqueous media, ambient temp.), biodegradable catalysts. Enzyme screening and engineering for specific substrate recognition.
Green "Clip-Cycle" Synthesis High atom economy, reduced number of steps, use of safer reagents. whiterose.ac.uk Design of efficient tandem reactions and catalytic cycles.

Advancements in Analytical Technologies for Improved Detection and Quantification

Ensuring the chiral purity of Ertapenem (B1671056) requires analytical methods capable of detecting and quantifying the "Enantiomer 2" impurity at exceptionally low levels. While High-Performance Liquid Chromatography (HPLC) has been the standard, future developments are aimed at enhancing speed, resolution, and sensitivity. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC) : SFC is emerging as a superior technique for chiral separations. apacsci.com Using supercritical carbon dioxide as the main mobile phase, SFC offers faster analysis times, higher separation efficiency, and reduced solvent consumption compared to traditional HPLC. researchgate.net The development of new chiral stationary phases (CSPs) specifically designed for SFC will further enhance its ability to resolve the Ertapenem side chain enantiomers. apacsci.com

Ultra-High-Performance Liquid Chromatography (UHPLC) : By using columns with smaller particle sizes (<2 µm), UHPLC provides significantly higher resolution and faster analysis times than conventional HPLC. researchgate.netsolubilityofthings.com Future work will focus on optimizing UHPLC methods with advanced CSPs, such as those based on cyclodextrins or polysaccharide derivatives, to achieve baseline separation and sub-0.1% quantification levels for chiral impurities. solubilityofthings.com

Hyphenated Techniques : The coupling of separation techniques with advanced detectors, particularly tandem mass spectrometry (MS/MS), is crucial for achieving the required sensitivity and specificity. pharmafocusasia.com A validated UHPLC-MS/MS method using a deuterated internal standard has been developed for ertapenem, demonstrating the power of this approach for precise quantification in complex matrices. nih.govnih.gov Future research will refine these methods to establish even lower limits of detection (LOD) and quantification (LOQ) for enantiomeric impurities like Enantiomer 2 HCl. researchgate.net

Table 2: Emerging Analytical Technologies for Chiral Impurity Analysis

Technology Key Advantages Areas for Advancement
SFC-MS/MS Very fast analysis, high efficiency, green (less solvent), high sensitivity. apacsci.comresearchgate.net Optimization for complex drug matrices, multi-instrument reproducibility studies. nih.gov
UHPLC-UV/MS High resolution, faster than HPLC, compatible with various detectors. researchgate.net Development of novel stationary phases for challenging separations. pharmafocusasia.com
Capillary Electrophoresis (CE) High separation efficiency, minimal sample consumption. mdpi.com Application to routine quality control for chiral drugs.

Theoretical and Computational Chemistry Studies on Stereochemical Reactivity

Computational chemistry provides powerful tools to understand and predict the chemical behavior that governs the formation of stereoisomers. By modeling reactions at a molecular level, researchers can design more selective synthetic routes and more effective analytical methods.

Reaction Mechanism Modeling : Density Functional Theory (DFT) and other quantum mechanics (QM) methods are used to investigate the reaction pathways leading to both the desired (2S,4S) side chain and the undesired (2R,4R) enantiomer. nih.gov By calculating the energy profiles and transition state structures, chemists can understand the origins of stereoselectivity. researchgate.net This knowledge is invaluable for designing new catalysts or modifying reaction conditions to favor the desired product. For instance, DFT calculations can clarify why a specific catalyst favors one reaction pathway over another by revealing subtle differences in activation energy. nih.govbeilstein-journals.org

Understanding Enzyme and Catalyst Selectivity : Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the interaction of substrates within the active site of an enzyme or a chiral catalyst. acs.orgacs.org These studies can elucidate the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) that control stereochemical outcomes, guiding the rational design of more efficient catalysts. acs.org

Modeling Chromatographic Separations : Molecular dynamics simulations can be employed to study the interactions between the enantiomers and the chiral stationary phase (CSP) in chromatography. Understanding how the (2S,4S) and (2R,4R) isomers bind differently to a CSP allows for the rational design of new analytical columns with improved separation capabilities.

Table 3: Applications of Computational Chemistry in Chiral Research

Computational Method Application Area Key Insights Provided
Density Functional Theory (DFT) Synthetic Route Design Calculation of transition state energies to predict kinetic vs. thermodynamic products. nih.govbeilstein-journals.org
QM/MM Simulations Catalyst Development Elucidation of substrate binding modes in enzyme or catalyst active sites. acs.orgacs.org
Molecular Dynamics (MD) Analytical Method Development Modeling of enantiomer-CSP interactions to understand and improve chromatographic separation.

Q & A

Basic Question: What experimental strategies ensure high enantiomeric purity during the synthesis of Ertapenem Side Chain Enantiomer 2 HCl?

Methodological Answer:

  • Asymmetric Organocatalysis : Use chiral catalysts (e.g., proline-derived organocatalysts) to selectively synthesize the desired enantiomer. This approach minimizes racemization and reduces side-product formation .
  • One-Pot Synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity) for multi-step reactions to avoid intermediate purification steps that may introduce impurities. For example, Brands et al. demonstrated a one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio side chain, a precursor to ertapenem derivatives, with high efficiency .
  • Chiral HPLC Monitoring : Validate enantiomeric purity at each synthesis stage using chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve R and S enantiomers .

Basic Question: Which analytical techniques are most reliable for confirming the enantiomeric composition of this compound?

Methodological Answer:

  • Vibrational Circular Dichroism (VCD) : Provides stereochemical information by analyzing differential absorption of left- vs. right-circularly polarized light. VCD is particularly effective for distinguishing subtle conformational differences in chiral molecules .
  • X-Ray Powder Diffraction (XRPD) : Use unit-cell parameters (e.g., space group P21/c, a = 4.907 Å, b = 18.686 Å) to confirm crystalline structure and enantiomeric homogeneity. XRPD data should align with reference patterns to rule out polymorphic impurities .
  • Polarimetry : Measure specific rotation (e.g., levorotary vs. dextrorotary) and compare to literature values for pure enantiomers. For example, a mixture with dominant S-enantiomer will exhibit levorotary rotation .

Basic Question: How should researchers handle stability challenges during storage and experimental use of this compound?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, oxidizers, or extreme temperatures .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products via LC-MS. Focus on detecting hazardous byproducts like carbon oxides under thermal stress .
  • In-Use Handling : Prepare solutions in inert solvents (e.g., DMSO, methanol) immediately before use to minimize hydrolysis or racemization .

Advanced Question: What mechanistic insights explain the role of the R2 side chain in ertapenem’s interaction with bacterial transpeptidases?

Methodological Answer:

  • Structural Analysis : X-ray crystallography of Enterococcus faecium L,D-transpeptidase acylated by ertapenem reveals that the R2 side chain (pyrrolidine-2-carboxylic acid-(3-carboxyphenyl)-amide) is solvent-exposed and adopts multiple orientations. This flexibility suggests minimal direct interaction with the enzyme’s active site, explaining why R2 modifications do not significantly alter acylation kinetics .
  • Mutagenesis Studies : Introduce point mutations in the enzyme’s binding pocket to assess how R2 steric effects influence binding affinity. Compare kinetic constants (kcat/KM) between wild-type and mutant enzymes .

Advanced Question: How can researchers resolve contradictions in enantiomer-specific activity data observed across different biological assays?

Methodological Answer:

  • Control Experiments : Include racemic and enantiopure standards in all assays to validate analytical sensitivity. For example, if the S-enantiomer unexpectedly shows activity, test for contamination using chiral HPLC .
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. whole-cell antibacterial activity). Discrepancies may arise from differential membrane permeability or off-target effects .
  • Data Normalization : Account for solvent effects (e.g., DMSO concentration) and protein binding artifacts that may skew activity measurements .

Advanced Question: What methodologies are recommended for impurity profiling of this compound in synthetic batches?

Methodological Answer:

  • LC-MS/MS with Ion Trapping : Identify trace impurities (e.g., ertapenem side chain impurities 12 or 19) by matching retention times and fragmentation patterns to reference standards .
  • NMR Spectroscopy : Use <sup>13</sup>C and <sup>1</sup>H NMR to detect stereochemical impurities. For example, the absence of specific diastereomeric peaks confirms enantiomeric purity .
  • Quantitative Thresholds : Adhere to ICH guidelines (e.g., reporting threshold: 0.1%, identification threshold: 0.5%) for impurities. Use spiked samples to validate detection limits .

Advanced Question: How can enantioselective crystallization be optimized for large-scale purification of this compound?

Methodological Answer:

  • Solvent Screening : Test solvents with varying polarity (e.g., water, ethanol, acetonitrile) to identify conditions favoring selective crystallization of the target enantiomer. Monitor crystal morphology via microscopy .
  • Seeding Techniques : Introduce enantiopure seed crystals during nucleation to direct crystal growth. Optimize cooling rates to prevent secondary nucleation .
  • Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization kinetics and enantiomeric excess in real time .

Advanced Question: What computational tools predict the chiral stability of this compound under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model protonation states of the pyrrolidine ring and carboxylate groups at physiological pH (7.4) vs. acidic conditions (pH 2–3). Calculate energy barriers for racemization .
  • Density Functional Theory (DFT) : Predict equilibrium geometries and transition states for enantiomer interconversion. Validate with experimental kinetic data .
  • pKa Prediction Software : Use tools like MarvinSuite or ACD/Labs to estimate ionization states and identify pH-sensitive functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.